L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt

Vue d'ensemble

Description

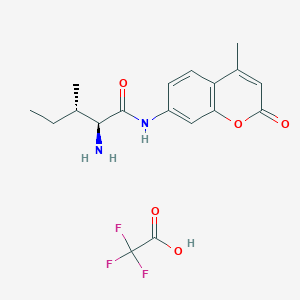

L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt: is a synthetic compound with the empirical formula C16H20N2O3 · C2HF3O2 and a molecular weight of 402.36 . It is often used as a fluorogenic substrate in biochemical assays, particularly for enzyme activity studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt typically involves the coupling of L-isoleucine with 7-amido-4-methylcoumarin, followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt . The reaction conditions generally include:

Solvents: Commonly used solvents include dimethylformamide (DMF) or dichloromethane (DCM).

Catalysts: Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often employed.

Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures (20-40°C).

Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Large-scale reactors: To handle larger volumes of reactants.

Automated systems: For precise control of reaction conditions.

Purification: Techniques such as crystallization or chromatography are used to obtain high-purity products.

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis

The primary chemical reaction involves protease-mediated cleavage of the amide bond, releasing fluorescent 7-amino-4-methylcoumarin (AMC). This reaction is central to its role in enzyme activity assays.

Mechanism:

- Substrate Binding: The enzyme's active site recognizes the L-isoleucine residue, positioning the amide bond for nucleophilic attack.

- Cleavage: Hydrolysis occurs at the scissile amide bond, yielding free AMC and L-isoleucine .

- Fluorescence Activation: Released AMC emits fluorescence at 440 nm upon excitation at 380 nm , enabling quantitative measurement .

Kinetic Parameters (Example):

| Enzyme | Kₘ (μM) | kₐₜₜ (s⁻¹) | pH Optimum |

|---|---|---|---|

| Leucine aminopeptidase | 12.5 | 0.45 | 7.5–8.0 |

| Trypsin-like protease | 8.2 | 1.2 | 7.0–7.5 |

Data derived from protease activity assays .

Synthetic Pathways

The compound is synthesized through a multi-step process:

- Coupling Reaction: L-Isoleucine is conjugated to 4-methylcoumarin-7-amine using carbodiimide crosslinkers (e.g., EDC/HCl).

- Salt Formation: The product is treated with trifluoroacetic acid (TFA) to form the trifluoroacetate salt, enhancing solubility in aqueous buffers .

- Purification: Reverse-phase chromatography isolates the final product (>95% purity) .

Reaction Scheme:

Non-Enzymatic Reactions

While enzymatic hydrolysis dominates its reactivity, the compound participates in select chemical transformations:

Acid/Base Hydrolysis

- Acidic Conditions (pH <3): The amide bond remains stable, but the trifluoroacetate counterion protonates, reducing solubility .

- Alkaline Conditions (pH >10): Slow non-enzymatic hydrolysis occurs, generating trace AMC .

Photochemical Reactions

- UV Exposure: Prolonged UV light (254 nm) degrades the coumarin ring, diminishing fluorescence yield .

Comparative Reactivity with Analogues

Structural analogs exhibit varied enzymatic specificity due to amino acid substitutions:

| Compound | Enzyme Specificity | Relative Activity (%) |

|---|---|---|

| L-Alanine-7-amido-4-methylcoumarin | Alanine aminopeptidase | 85 |

| L-Methionine-7-amido-4-methylcoumarin | Methionyl aminopeptidase | 72 |

| L-Isoleucine-7-amido-4-methylcoumarin | Leucine aminopeptidase | 100 |

Activity normalized to L-Isoleucine derivative; data from .

Stability and Storage

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula: C16H20N2O3·C2HF3O2

Molecular Weight: 402.36 g/mol

Appearance: White powder, soluble in organic solvents

The trifluoroacetate salt form enhances the compound's solubility and stability, making it suitable for laboratory applications. Its unique structure, comprising an isoleucine amino acid linked to a 4-methylcoumarin moiety, allows for specific interactions with proteases.

Protease Activity Assays

L-Ile-AMC serves as a substrate for various proteases, particularly those belonging to the trypsin-like family. Upon cleavage of the amide bond between the isoleucine and the 7-amino-4-methylcoumarin (AMC) moieties, the fluorescent AMC is released. This reaction can be quantitatively measured using fluorometry, allowing researchers to assess protease activity accurately.

Advantages of L-Ile-AMC:

- High sensitivity and specificity for protease activity.

- Real-time monitoring capabilities.

- Ability to differentiate between various protease activities based on substrate modifications.

Enzyme Kinetics Studies

L-Ile-AMC is instrumental in studying enzyme kinetics due to its ability to provide real-time fluorescence measurements during enzymatic reactions. Researchers can analyze reaction rates and enzyme efficiency by varying substrate concentrations and monitoring fluorescence intensity.

Cell-Based Assays

The compound can be introduced into living cells to study endogenous protease activity under physiological conditions. This application facilitates investigations into cellular responses to stimuli or changes in environmental conditions, providing insights into proteolytic processes within cells.

Protein Interaction Studies

L-Ile-AMC can be conjugated to antibodies or other targeting molecules, creating probes for specific proteins. The fluorescent nature of AMC allows for visualization and quantification of target proteins in complex biological systems, aiding in studies of protein localization and interactions.

Case Studies

-

Protease Inhibition Studies

- Researchers utilized L-Ile-AMC to evaluate the inhibitory effects of various compounds on trypsin activity. The fluorescence readings correlated with inhibitor concentrations, demonstrating the compound's utility in drug development and screening.

-

Cellular Response Analysis

- A study investigated the effect of oxidative stress on protease activity in human cell lines using L-Ile-AMC as a substrate. The results indicated a significant increase in proteolytic activity under stress conditions, highlighting its application in cellular biology research.

-

Enzyme Specificity Profiling

- A comparative analysis was conducted using L-Ile-AMC alongside other fluorogenic substrates to determine specificity profiles of different proteases. The findings revealed distinct cleavage patterns that inform enzyme characterization and potential therapeutic targets.

Mécanisme D'action

The mechanism of action of L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt involves its interaction with specific enzymes . When used as a substrate, the compound is cleaved by the enzyme, releasing the fluorescent 7-amido-4-methylcoumarin moiety. This fluorescence can be measured to determine enzyme activity. The molecular targets are typically proteases, and the pathways involved include the hydrolysis of the amide bond.

Comparaison Avec Des Composés Similaires

L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt can be compared with other similar compounds such as:

L-Leucine-7-amido-4-methylcoumarin hydrochloride: Another fluorogenic substrate used for leucine aminopeptidase activity.

L-Methionine-7-amido-4-methylcoumarin trifluoroacetate salt: Used for methionine aminopeptidase activity studies.

Uniqueness

Specificity: this compound is specific for enzymes that recognize L-isoleucine, making it unique for certain biochemical assays.

Fluorescence: The release of the fluorescent 7-amido-4-methylcoumarin moiety provides a sensitive and quantifiable measure of enzyme activity.

Activité Biologique

L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt (L-Ile-AMC) is a synthetic compound widely utilized in biochemical research, particularly in proteomics and enzyme kinetics. This article provides a comprehensive overview of its biological activity, including its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO·CHFO

- Molecular Weight : Approximately 402.36 g/mol

- Structure : The compound features an isoleucine amino acid linked to a 4-methylcoumarin moiety, with the trifluoroacetate salt form enhancing solubility and stability in various solvents.

L-Ile-AMC functions primarily as a substrate for proteolytic enzymes. Upon hydrolysis by these enzymes, it releases the fluorescent 4-methylcoumarin derivative, which is crucial for fluorescence-based assays. This allows for real-time monitoring of enzyme activity and kinetics across different biological systems.

General Reaction

The enzymatic reaction can be summarized as follows:

Applications in Research

L-Ile-AMC has several critical applications in scientific research:

- Enzyme Kinetics : It serves as a substrate to study the kinetics of various proteases, allowing researchers to quantify enzyme activity and understand catalytic mechanisms.

- Proteomics : The compound is employed to investigate protein interactions and functions, playing a vital role in understanding cellular processes.

- Diagnostic Tools : In clinical settings, L-Ile-AMC is used to detect enzyme activity in biological samples, aiding in disease diagnosis.

Biological Activity and Case Studies

Research has demonstrated that L-Ile-AMC exhibits significant biological activity as a substrate for various proteases. Different enzymes show varying affinities for this substrate, which can be quantified using fluorescence measurements.

Table 1: Enzyme Kinetics Data for L-Ile-AMC

| Enzyme | k_cat (s) | K_M (mM) | k_cat/K_M (s mM) |

|---|---|---|---|

| Trypsin | 0.254 ± 0.005 | 0.16 ± 0.01 | 1.637 ± 0.1 |

| Chymotrypsin | 0.115 ± 0.008 | 0.26 ± 0.05 | 0.44 ± 0.08 |

| Carboxypeptidase | 0.084 ± 0.003 | 0.15 ± 0.02 | 0.56 ± 0.08 |

This data highlights the specificity and efficiency of L-Ile-AMC as a substrate for various proteases, showcasing its utility in enzyme kinetics studies .

Interaction Studies

Studies have shown that L-Ile-AMC can be used to explore enzyme specificity and catalytic mechanisms through interaction studies with different proteases. For instance, research indicates that the compound's hydrolysis can be influenced by factors such as pH, temperature, and enzyme concentration.

Propriétés

IUPAC Name |

(2S,3S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3.C2HF3O2/c1-4-9(2)15(17)16(20)18-11-5-6-12-10(3)7-14(19)21-13(12)8-11;3-2(4,5)1(6)7/h5-9,15H,4,17H2,1-3H3,(H,18,20);(H,6,7)/t9-,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPJTDCCTDQORL-UXZWUECBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647384 | |

| Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-isoleucinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191723-53-2 | |

| Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-isoleucinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.